6-Pyrrolidino-7-deazapurine 6-Pyrrolidino-7-deazapurine
Brand Name: Vulcanchem
CAS No.: 90870-68-1
VCID: VC20751379
InChI: InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13)
SMILES: C1CCN(C1)C2=NC=NC3=C2C=CN3
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

6-Pyrrolidino-7-deazapurine

CAS No.: 90870-68-1

Cat. No.: VC20751379

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

6-Pyrrolidino-7-deazapurine - 90870-68-1

CAS No. 90870-68-1
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Standard InChI Key IWEVZVZLDUSNNB-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=NC3=C2C=CN3
Canonical SMILES C1CCN(C1)C2=NC=NC3=C2C=CN3

6-Pyrrolidino-7-deazapurine is a synthetic compound classified under the category of deazapurines, which are structural analogs of purines. This compound is notable for its unique pyrrolidine substituent at the 6-position and its potential biological activities, particularly in medicinal chemistry.

Synonyms

6-Pyrrolidino-7-deazapurine is known by several synonyms, including:

  • 4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • 1-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE

Synthesis and Reactions

The synthesis of 6-Pyrrolidino-7-deazapurine has been explored through various methods, including nucleophilic substitutions and cycloadditions. One notable approach involves the alkylation of 2-amino-6-triazolylpurines and related compounds.

Synthetic Pathways

Recent studies have demonstrated that the compound can be synthesized with moderate yields using regioselective reactions:

  • C–H Imidation: A method developed for modifying the deazapurine scaffold to yield derivatives with potential biological activity .

  • Nucleophilic Aromatic Substitution: This process allows for the introduction of various substituents at specific positions on the deazapurine ring .

Key Findings:

  • Structure-Activity Relationship (SAR): Studies have identified that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral efficacy .

Cytotoxicity and Fluorescence

In addition to antiviral properties, compounds in the deazapurine series have shown low cytotoxicity and favorable fluorescence characteristics, making them suitable for cellular labeling studies .

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